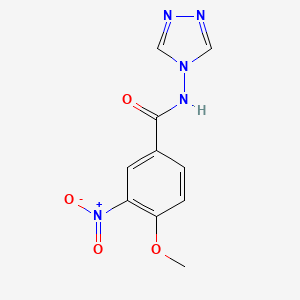

![molecular formula C17H26ClN3O3S B5512533 1-[(4-氯苄基)磺酰基]-N-[2-(二甲氨基)乙基]-3-哌啶甲酰胺](/img/structure/B5512533.png)

1-[(4-氯苄基)磺酰基]-N-[2-(二甲氨基)乙基]-3-哌啶甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of piperidine derivatives, including compounds similar to "1-[(4-chlorobenzyl)sulfonyl]-N-[2-(dimethylamino)ethyl]-3-piperidinecarboxamide," involves multi-step chemical processes. These processes often start with the coupling of specific sulfonyl chlorides with piperidine under controlled conditions, followed by subsequent functionalization steps. For example, Sugimoto et al. (1990) described the synthesis of potent anti-acetylcholinesterase piperidine derivatives through strategic substitutions on the benzamide moiety and the piperidine nitrogen atom, which significantly increased their biological activity (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by X-ray diffraction studies, which reveal their crystalline forms and conformation. Naveen et al. (2015) investigated the crystal and molecular structure of a similar piperidine derivative, highlighting the chair conformation of the piperidine ring and the distorted tetrahedral geometry around the sulfur atom, illustrating the complex three-dimensional arrangements these molecules can adopt (Naveen et al., 2015).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, including sulfonation, acylation, and coupling reactions, which modify their chemical properties and biological activities. The study by Isobe et al. (2005) on the oxygenative amination of [60]fullerene using piperidine underlines the versatility of piperidine derivatives in participating in complex chemical reactions, leading to novel compounds with unique structures and properties (Isobe et al., 2005).

科学研究应用

合成和生物活性

抗乙酰胆碱酯酶活性:Sugimoto 等人(1990 年)对一系列与目标化合物密切相关的 1-苄基-4-[2-(N-苯甲酰氨基)乙基]哌啶衍生物进行的研究表明,它们是乙酰胆碱酯酶 (AChE) 的有效抑制剂。这些衍生物对 AChE 表现出显着的亲和力和活性,突出了它们作为阿尔茨海默病等疾病治疗剂的潜力 (Sugimoto 等人,1990 年).

抗菌和酶抑制:Khalid 等人(2013 年)合成了 1-[(3,5-二氯-2-羟苯基)磺酰基]哌啶的 O-取代衍生物。对这些化合物针对脂氧合酶 (LOX)、乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 等酶的生物活性进行了评估,显示出有希望的活性,尤其是在针对 BChE 时 (Khalid 等人,2013 年).

潜在的阿尔茨海默病治疗:Rehman 等人(2018 年)专注于合成新的杂环 3-哌啶基-1,3,4-恶二唑衍生物,作为阿尔茨海默病的潜在药物候选物。对这些化合物针对乙酰胆碱酯酶 (AChE) 酶的酶抑制活性进行了评估,表明它们作为治疗阿尔茨海默病的新药候选物的有效性 (Rehman 等人,2018 年).

抗癌潜力:Rehman 等人(2018 年)对带有 4-哌啶基-1,3,4-恶二唑的丙酰胺衍生物的合成进行了研究,并将其评估为有希望的抗癌剂。这项研究表明,某些化合物具有较低的 IC50 值,可作为有效的抗癌剂,突出了这些衍生物在癌症治疗中的治疗潜力 (Rehman 等人,2018 年).

作用机制

属性

IUPAC Name |

1-[(4-chlorophenyl)methylsulfonyl]-N-[2-(dimethylamino)ethyl]piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClN3O3S/c1-20(2)11-9-19-17(22)15-4-3-10-21(12-15)25(23,24)13-14-5-7-16(18)8-6-14/h5-8,15H,3-4,9-13H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJKWQIWGLXSPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C1CCCN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(diethylamino)methyl]-2,7,8-trimethyl-4-quinolinol](/img/structure/B5512456.png)

![8-[(6-chloro-2-pyridinyl)methyl]-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5512463.png)

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}pyrrolidin-3-ol](/img/structure/B5512469.png)

![4-[2-(4-nitrobenzylidene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B5512471.png)

![rel-(3R,4S)-4-isopropyl-1-[6-(1-pyrrolidinylcarbonyl)-2-pyrazinyl]-3-pyrrolidinamine hydrochloride](/img/structure/B5512484.png)

![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N,N-dimethyl-1-piperazinesulfonamide](/img/structure/B5512500.png)

![5-[(4-chlorophenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide](/img/structure/B5512501.png)

![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5512503.png)

![3-[5-(2-methyl-1-phenoxypropyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5512509.png)

![5-(phenoxymethyl)-4-[(2,4,5-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5512523.png)